molecular formula C21H27NOS3 B4302861 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

Cat. No.: B4302861
M. Wt: 405.6 g/mol
InChI Key: DZWFGQMIQSNCRE-UHFFFAOYSA-N
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Description

Structural Features: This compound belongs to the thioxo-dithioloquinoline family, characterized by a quinoline core fused with a dithiolo ring system and a thioxo (S=O) group at position 1. The substituents include:

  • A 4,4,8-trimethyl substitution on the quinoline ring.
  • A 2-propylpentan-1-one moiety linked to the dithioloquinoline system via a ketone group.

Molecular Formula: Estimated as C₂₄H₂₉NO₂S₃ (based on structural analogs in and ). Molecular Weight: ~450–470 g/mol (derived from similar compounds in and ).

Properties

IUPAC Name

2-propyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NOS3/c1-6-8-14(9-7-2)19(23)22-16-11-10-13(3)12-15(16)17-18(21(22,4)5)25-26-20(17)24/h10-12,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFGQMIQSNCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves several steps. One common method involves the reaction of dihydroquinolines with elementary sulfur in the presence of a solvent such as dimethylformamide (DMF). The reaction typically requires heating to facilitate the formation of the dithiolo ring . Another approach involves the use of oxalyl chloride followed by 1,3-dipolar cycloaddition reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl propiolate, acetylenedicarboxylic acid dimethyl ester, and oxalyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one involves its interaction with various molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular redox balance. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

  • The thioxo group enhances electrophilic reactivity, enabling interactions with nucleophilic biological targets.
  • The 4,4,8-trimethyl groups sterically shield the quinoline core, possibly stabilizing the molecule against metabolic degradation .

The compound is compared to structurally related thioxo-dithioloquinoline derivatives, focusing on molecular features, biological activity, and physicochemical properties.

Table 1: Structural and Molecular Comparisons
Compound Name (IUPAC) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
2-Propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one C₂₄H₂₉NO₂S₃ Pentan-1-one, 4,4,8-trimethyl ~460 (estimated) High lipophilicity; potential for enhanced bioavailability
3-Phenyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone C₂₂H₂₁NOS₃ Propanone, 3-phenyl, 4,4,6-trimethyl 411.6 Moderate solubility in ethanol; demonstrated antimicrobial activity
2-Chloro-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone C₁₇H₁₇ClNO₂S₃ Ethanone, 2-chloro, 4,4,8-trimethyl 369.95 Electrophilic chloro group enhances reactivity with cysteine residues
(3-Fluorophenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone C₂₀H₁₇FNO₂S₃ Methanone, 3-fluorophenyl 413.5 Fluorine substitution improves metabolic stability and target affinity
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one C₁₆H₁₇NO₂S₃ Propanone, 8-methoxy 351.5 Methoxy group increases solubility in polar solvents
Key Comparative Insights:

Substituent Impact on Solubility :

  • Methoxy groups (e.g., in ) enhance aqueous solubility, whereas alkyl chains (e.g., pentan-1-one in the target compound) favor lipid solubility .
  • Halogenated derivatives (e.g., 2-chloro in ) exhibit higher reactivity but lower metabolic stability .

Biological Activity Trends :

  • Bulkier substituents (e.g., naphthyl in ) correlate with stronger target binding but reduced bioavailability due to steric hindrance .
  • Electron-withdrawing groups (e.g., fluorine in ) improve target specificity and resistance to enzymatic degradation .

Synthetic Complexity :

  • Multi-step synthesis is common (e.g., nucleophilic substitution followed by ketone formation in and ).
  • The target compound’s pentan-1-one chain may require additional protection/deprotection steps compared to shorter-chain analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one
Reactant of Route 2
2-propyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)pentan-1-one

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